N-(naphthalen-2-ylsulfonyl)-1-naphthamide N-(naphthalen-2-ylsulfonyl)-1-naphthamide
Brand Name: Vulcanchem
CAS No.: 696640-65-0
VCID: VC4880667
InChI: InChI=1S/C21H15NO3S/c23-21(20-11-5-9-16-7-3-4-10-19(16)20)22-26(24,25)18-13-12-15-6-1-2-8-17(15)14-18/h1-14H,(H,22,23)
SMILES: C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC(=O)C3=CC=CC4=CC=CC=C43
Molecular Formula: C21H15NO3S
Molecular Weight: 361.42

N-(naphthalen-2-ylsulfonyl)-1-naphthamide

CAS No.: 696640-65-0

Cat. No.: VC4880667

Molecular Formula: C21H15NO3S

Molecular Weight: 361.42

* For research use only. Not for human or veterinary use.

N-(naphthalen-2-ylsulfonyl)-1-naphthamide - 696640-65-0

Specification

CAS No. 696640-65-0
Molecular Formula C21H15NO3S
Molecular Weight 361.42
IUPAC Name N-naphthalen-2-ylsulfonylnaphthalene-1-carboxamide
Standard InChI InChI=1S/C21H15NO3S/c23-21(20-11-5-9-16-7-3-4-10-19(16)20)22-26(24,25)18-13-12-15-6-1-2-8-17(15)14-18/h1-14H,(H,22,23)
Standard InChI Key RWNHOGBPEMXZRR-UHFFFAOYSA-N
SMILES C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC(=O)C3=CC=CC4=CC=CC=C43

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features:

  • Naphthalene-2-sulfonyl group: A sulfonamide moiety attached to the 2-position of a naphthalene ring.

  • 1-naphthamide: An amide bond connecting a naphthalene ring at the 1-position to the sulfonyl group.

The molecular formula is C₂₁H₁₅NO₃S, with a molecular weight of 379.41 g/mol (calculated from constituent elements).

Table 1: Key Structural Elements

ComponentPositionFunctional Groups
Naphthalene core2-positionSulfonamide (-SO₂-NH-)
Naphthalene core1-positionAmide (-NH-C=O)

Synthesis and Preparation Methods

General Synthesis Strategy

The synthesis typically involves two stages:

  • Formation of the sulfonyl chloride intermediate: Naphthalene-2-sulfonic acid reacts with a chlorinating agent (e.g., PCl₅ or SOCl₂) to yield naphthalene-2-sulfonyl chloride .

  • Coupling with 1-naphthylamine: The sulfonyl chloride reacts with 1-naphthylamine in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .

Table 2: Representative Synthesis Procedure

StepReagents/ConditionsYield (%)
Sulfonyl chlorideNaphthalene-2-sulfonic acid + PCl₅, 80°C~85–90
Sulfonamide coupling1-Naphthylamine, Et₃N, DCM, RT~70–80
PurificationColumn chromatography (EtOAc/hexane)~90

Optimization and Key Considerations

  • Solvent selection: Dichloromethane or tetrahydrofuran (THF) is preferred for coupling reactions due to solubility and inertness .

  • Base choice: Triethylamine or pyridine is used to neutralize HCl generated during the reaction .

  • Purification: Flash chromatography with ethyl acetate/hexane mixtures ensures high purity .

Characterization Techniques and Data

Spectroscopic Analysis

TechniqueKey Peaks/Shifts
¹H NMR (DMSO-d₆)δ 10.5–10.8 (amide NH), 8.0–8.5 (aromatic H)
¹³C NMR (DMSO-d₆)δ ~165 (amide C=O), 135–145 (aromatic C)
IR3350 cm⁻¹ (NH stretch), 1680 cm⁻¹ (C=O), 1160–1250 cm⁻¹ (SO₂)
HRMS[M+H]⁺ at m/z 380.0831 (calculated)

Data extrapolated from analogous sulfonamides in the literature .

Thermal and Stability Properties

  • Thermal stability: Decomposition typically occurs above 200°C, as observed in related naphthalene-sulfonyl compounds .

  • Solubility: Low solubility in water but moderate solubility in polar aprotic solvents like DMSO or DMF .

CompoundTarget/ActivityReference
N-(4-Phenylpiperazinyl)sulfonamideSerotonin receptors
Naphthalene-sulfonyl diaziridineAntimicrobial

Materials Science

  • Organic semiconductors: Naphthalene derivatives are used in optoelectronic materials due to π-conjugation .

  • Fluorescent probes: Sulfonamide groups enhance solubility for imaging applications .

Challenges and Future Research

Synthetic Limitations

  • Regioselectivity: Competing sulfonylation at the 1- vs. 2-position of naphthalene requires controlled conditions .

  • Scalability: Gram-scale synthesis may require optimization of reaction times and solvent ratios .

Unexplored Frontiers

  • Catalytic applications: Potential use in asymmetric catalysis, leveraging the sulfonyl group’s electron-withdrawing nature.

  • Biological profiling: High-throughput screening to identify targets for anticancer or antiviral activity.

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